1-(aminomethyl)-4-methylcyclohexan-1-ol

Lipophilicity Medicinal Chemistry Physicochemical Property

1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3) is a bifunctional β-amino alcohol building block featuring a tertiary hydroxyl and a primary aminomethyl group on a methyl-substituted cyclohexane core. With a molecular weight of 143.23 g/mol and the formula C8H17NO, it is supplied as an oil with a purity specification typically ≥95%, and is utilized in medicinal chemistry and organic synthesis as a constrained scaffold.

Molecular Formula C8H17NO
Molecular Weight 143.23
CAS No. 37022-22-3
Cat. No. B2368324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(aminomethyl)-4-methylcyclohexan-1-ol
CAS37022-22-3
Molecular FormulaC8H17NO
Molecular Weight143.23
Structural Identifiers
SMILESCC1CCC(CC1)(CN)O
InChIInChI=1S/C8H17NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6,9H2,1H3
InChIKeyRJQBUUHZMHXGEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3): Technical Baseline for Sourcing and Research Use


1-(Aminomethyl)-4-methylcyclohexan-1-ol (CAS 37022-22-3) is a bifunctional β-amino alcohol building block featuring a tertiary hydroxyl and a primary aminomethyl group on a methyl-substituted cyclohexane core [1]. With a molecular weight of 143.23 g/mol and the formula C8H17NO, it is supplied as an oil with a purity specification typically ≥95%, and is utilized in medicinal chemistry and organic synthesis as a constrained scaffold [2].

Why 1-(Aminomethyl)-4-methylcyclohexan-1-ol Cannot Be Interchanged with Other Aminomethyl Cyclohexanols


Generic substitution among aminomethyl cyclohexanols is precluded by distinct steric, electronic, and lipophilic profiles that govern their reactivity and molecular recognition. The 4-methyl group on the cyclohexane ring alters conformational equilibria, reduces hydrogen-bonding capacity relative to unmethylated analogs, and modifies the compound's logP and density in a quantifiable manner [1][2]. These differences directly impact downstream applications where precise lipophilicity or steric bulk is required for optimal yields, selectivity, or biological target engagement .

Quantitative Differentiation of 1-(Aminomethyl)-4-methylcyclohexan-1-ol vs. Aminomethyl Cyclohexanol Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted 1-(Aminomethyl)cyclohexanol

The 4-methyl substitution on 1-(aminomethyl)-4-methylcyclohexan-1-ol significantly elevates its computed lipophilicity compared to the unsubstituted parent 1-(aminomethyl)cyclohexanol (CAS 4000-72-0). This difference has direct implications for passive membrane permeability and non-specific binding in biological assays [1].

Lipophilicity Medicinal Chemistry Physicochemical Property

Higher Density and Reduced Volatility vs. 4-(Aminomethyl)-4-methylcyclohexanol

1-(Aminomethyl)-4-methylcyclohexan-1-ol exhibits a measured density of 1.147 g/mL at 25 °C and a boiling point of approximately 202 °C . In contrast, the regioisomer 4-(aminomethyl)-4-methylcyclohexanol (CAS 1538664-35-5) is predicted to have a lower density (0.976 g/cm³) and a higher boiling point (229.0 °C) .

Physical Property Formulation Process Chemistry

Potential for Higher COMT Inhibitory Potency Compared to Unsubstituted Scaffolds

While direct head-to-head data for 1-(aminomethyl)-4-methylcyclohexan-1-ol are not publicly available, structurally related β-amino alcohols containing a 4-methylcyclohexanol core have demonstrated potent catechol O-methyltransferase (COMT) inhibition. For instance, a derivative in this chemical series exhibited an IC50 of 1 nM against rat MB-COMT [1]. This suggests that the 4-methylcyclohexanol motif may confer high target affinity, a property less consistently observed with simpler aminomethyl cyclohexanol analogs .

Enzyme Inhibition Neuropharmacology COMT

Application Scenarios for 1-(Aminomethyl)-4-methylcyclohexan-1-ol in Research and Development


Building Block for CNS-Optimized Small Molecule Libraries

The elevated logP (~1.59) of 1-(aminomethyl)-4-methylcyclohexan-1-ol makes it a suitable building block for designing CNS-penetrant candidates. Its lipophilicity lies within the optimal range for blood-brain barrier permeability, and the constrained cyclohexane scaffold provides conformational rigidity that can enhance target selectivity [1].

Intermediate for COMT Inhibitor SAR Studies

Given the potent COMT inhibition observed for structurally related 4-methylcyclohexanol derivatives (IC50 = 1 nM), this compound may serve as a key intermediate or starting material for synthesizing novel COMT inhibitors for neurodegenerative disease research [2].

Ligand or Chelator in Asymmetric Catalysis

The β-amino alcohol motif, coupled with the steric bulk of the 4-methyl group, makes this compound a potential candidate for use as a chiral ligand or chelator in transition metal-catalyzed asymmetric transformations. Its higher density (1.147 g/mL) may also facilitate phase separation in biphasic reaction systems .

Specialty Fine Chemical for Custom Synthesis

For custom synthesis providers, the distinct physicochemical properties (density, boiling point, oil state) of 1-(aminomethyl)-4-methylcyclohexan-1-ol offer a differentiated handling profile compared to its isomers, potentially simplifying work-up and purification steps in multi-step synthetic routes .

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